An In-depth Technical Guide to 1-Isocyano-4-methoxy-2-nitrobenzene
An In-depth Technical Guide to 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-isocyano-4-methoxy-2-nitrobenzene, including its CAS number, is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally related isomers. The experimental protocols are illustrative and should be adapted and optimized under appropriate laboratory settings.
Introduction
1-Isocyano-4-methoxy-2-nitrobenzene is an aromatic organic compound characterized by three key functional groups: an isocyano (-N≡C) group, a methoxy (B1213986) (-OCH₃) group, and a nitro (-NO₂) group attached to a benzene (B151609) ring. The specific arrangement of these substituents dictates its electronic properties and reactivity. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group, combined with the unique reactivity of the isocyanide moiety, make this molecule a potentially valuable building block in synthetic chemistry, particularly in multicomponent reactions for the generation of diverse molecular scaffolds.
This guide outlines a plausible synthetic route, summarizes the known properties of closely related isomers for comparative analysis, and explores potential applications in organic synthesis.
Physicochemical Properties and Data Presentation
While specific data for 1-isocyano-4-methoxy-2-nitrobenzene is unavailable, the following tables summarize the known properties of its isomers and related compounds to provide a comparative reference.
Table 1: Physicochemical Properties of Related Isocyanides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 1-Isocyano-2-methoxy-4-nitrobenzene | 2008-62-0[1] | C₈H₆N₂O₃ | 178.14[1] | Positional isomer. |
| 1-Isocyano-4-nitrobenzene | 1984-23-2[2] | C₇H₄N₂O₂ | 148.12 | Lacks the methoxy group. |
| 4-Methoxyphenyl isocyanide | 10349-38-9 | C₈H₇NO | 133.15 | Lacks the nitro group. |
| 1-Isocyano-4-methoxy-2-methylbenzene | 1930-89-8[3] | C₉H₉NO | 147.17[3] | Nitro group is replaced by a methyl group. |
Table 2: Safety Information for Related Isocyanides
| Compound Name | Hazard Statements | Signal Word |
| 1-Isocyano-4-nitrobenzene | H301, H311, H315, H319, H331, H335 | Danger |
| 1-Isocyano-4-methoxy-2-methylbenzene | H301, H311, H315, H319, H331[3] | Danger[3] |
Synthesis and Experimental Protocols
A plausible synthetic route to 1-isocyano-4-methoxy-2-nitrobenzene starts from the corresponding primary amine, 4-methoxy-2-nitroaniline (B140478), via formylation followed by dehydration.
Proposed Synthesis Workflow
The logical workflow for the synthesis is depicted below.
Caption: Proposed synthesis workflow for 1-isocyano-4-methoxy-2-nitrobenzene.
Experimental Protocol: Synthesis of 4-methoxy-2-nitroaniline (Precursor)
This protocol is based on a patented method for the synthesis of 4-methoxy-2-nitroaniline.[4]
-
Acetylation of 4-methoxyaniline: A solution of 4-methoxyaniline is reacted with acetic anhydride (B1165640) in a continuous flow reactor to yield 4-methoxyacetanilide.[4]
-
Nitration: The resulting 4-methoxyacetanilide is then reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) in a continuous flow reactor to produce 4-methoxy-2-nitroacetanilide.[4]
-
Hydrolysis: The 4-methoxy-2-nitroacetanilide is subsequently hydrolyzed, for example with an acid or base, to yield 4-methoxy-2-nitroaniline.[4]
Experimental Protocol: Synthesis of 1-Isocyano-4-methoxy-2-nitrobenzene
This is a general protocol for the synthesis of aryl isocyanides from the corresponding formamide.[5]
-
Formylation of 4-methoxy-2-nitroaniline:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxy-2-nitroaniline (1 equivalent) in an excess of formic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the N-(4-methoxy-2-nitrophenyl)formamide.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Dehydration to the Isocyanide:
-
In a flask, dissolve the N-(4-methoxy-2-nitrophenyl)formamide (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or toluene, along with a base like triethylamine (B128534) or pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) or diphosgene dropwise.
-
Stir the reaction at a low temperature for a few hours, monitoring by TLC.
-
Upon completion, quench the reaction with an ice-cold saturated sodium carbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
Potential Applications in Multicomponent Reactions
Isocyanides are renowned for their utility in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[6][7] 1-Isocyano-4-methoxy-2-nitrobenzene could serve as a valuable reactant in Passerini and Ugi reactions.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy carboxamide.[8][9]
Caption: Generalized scheme of the Passerini reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce a bis-amide.[10][11]
Caption: Generalized scheme of the Ugi reaction.
Potential Biological Activity
While no biological data exists for 1-isocyano-4-methoxy-2-nitrobenzene, the biological activities of related structural motifs can provide insights into its potential for drug discovery.
-
Nitroaromatic Compounds: Many nitroaromatic compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
-
Isocyanide-Containing Compounds: Isocyanide-based multicomponent reactions are widely used to generate libraries of compounds for drug screening.[12] Products from these reactions have shown diverse biological activities.
-
Benzopyran Derivatives: Isocyanide-based multicomponent reactions are employed in the synthesis of benzopyran derivatives, which are known for their antitubercular and anticancer activities.[13]
-
Amidrazone Derivatives: Amidrazones, which can be synthesized from isocyanides, have demonstrated antibacterial, antifungal, antiviral, and anti-inflammatory properties.[14]
-
Quinone Derivatives: Naphthoquinone and anthraquinone (B42736) derivatives have been investigated as potential treatments for Alzheimer's disease.[15]
The presence of the nitro group on the 1-isocyano-4-methoxy-2-nitrobenzene scaffold offers a handle for further chemical modifications, such as reduction to an amine, which could be used to generate a diverse library of compounds for biological screening.
References
- 1. echemi.com [echemi.com]
- 2. Benzene, 1-isocyano-4-nitro- [webbook.nist.gov]
- 3. 1-Isocyano-4-methoxy-2-methylbenzene | C9H9NO | CID 55253039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
